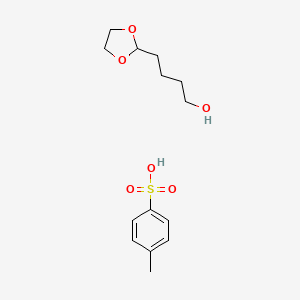
4-(1,3-Dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)butan-1-ol and 4-methylbenzenesulfonic acid are two distinct chemical compounds. 4-(1,3-Dioxolan-2-yl)butan-1-ol is an organic compound with the molecular formula C7H14O3, often used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(1,3-Dioxolan-2-yl)butan-1-ol can be synthesized through the reaction of 1,3-dioxolane with butanal in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
4-methylbenzenesulfonic acid is industrially produced by sulfonating toluene with sulfuric acid . The reaction is exothermic and requires careful temperature control to prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,3-Dioxolan-2-yl)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
4-methylbenzenesulfonic acid is primarily used as a catalyst in esterification and alkylation reactions . It can also undergo sulfonation and nitration reactions under appropriate conditions .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxolan-2-yl)butan-1-ol is used in various scientific research applications, including organic synthesis and material science . It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
4-methylbenzenesulfonic acid is widely used in organic synthesis as a catalyst for various reactions . It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients and in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-1-ol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and hydroxyl group . These functional groups allow it to act as a nucleophile or electrophile, depending on the reaction conditions.
4-methylbenzenesulfonic acid acts as a strong acid catalyst by donating protons to facilitate various chemical reactions . Its sulfonic acid group is highly reactive and can participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
4-(1,3-Dioxolan-2-yl)butan-1-ol can be compared to other dioxolane derivatives, such as 2,2-dimethyl-1,3-dioxolane-4-methanol and 4-(2-methyl-1,3-dioxolan-2-yl)-1-butanol . These compounds share similar structural features but differ in their reactivity and applications.
4-methylbenzenesulfonic acid can be compared to other sulfonic acids, such as methanesulfonic acid and benzenesulfonic acid . While these compounds share the sulfonic acid functional group, they differ in their acidity and catalytic properties.
Eigenschaften
CAS-Nummer |
143725-11-5 |
|---|---|
Molekularformel |
C14H22O6S |
Molekulargewicht |
318.39 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;8-4-2-1-3-7-9-5-6-10-7/h2-5H,1H3,(H,8,9,10);7-8H,1-6H2 |
InChI-Schlüssel |
TWVXPXHFRXDVHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(O1)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


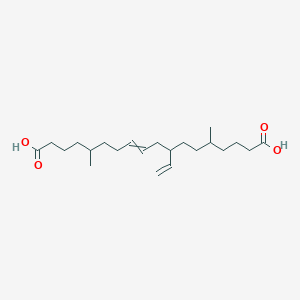

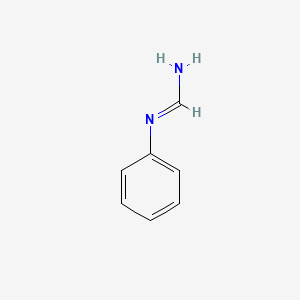
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
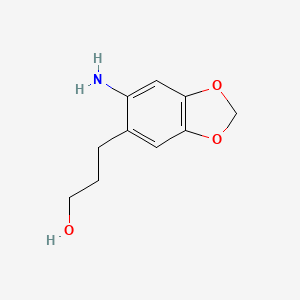

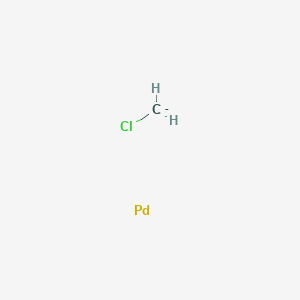
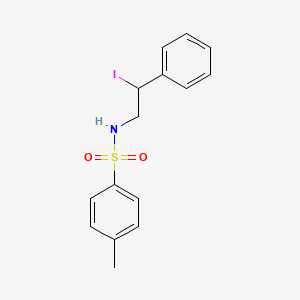
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)


